Diethyl (3-chloropropyl)malonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-(3-chloropropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOPYKKJFZHTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171987 | |

| Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18719-43-2 | |

| Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (3-chloropropyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of Diethyl (3-chloropropyl)malonate

An In-depth Technical Guide to the Physical Properties of Diethyl (3-chloropropyl)malonate

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental protocols for its synthesis, and general methodologies for property determination.

Core Physical and Chemical Properties

This compound is a chemical compound with the molecular formula C10H17ClO4.[1][2] It is recognized in chemical databases by its CAS Number, 18719-43-2.[1][2][3] This compound is primarily utilized as an intermediate in various chemical syntheses.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. These values are commonly cited in chemical literature and supplier specifications.

| Property | Value | Source |

| Molecular Formula | C10H17ClO4 | [1][2] |

| Molecular Weight | 236.69 g/mol | [1][2][3][4] |

| Boiling Point | 136 °C at 5 mmHg | [1][3] |

| Density | 1.101 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.443 | [1][3] |

| CAS Number | 18719-43-2 | [1][2][3] |

Experimental Protocols

While detailed experimental write-ups for the determination of each physical property of this specific malonate derivative are not extensively published, this section provides a typical synthesis protocol and outlines the standard methodologies used to measure such properties.

Synthesis of this compound

A representative synthesis involves the alkylation of diethyl malonate with 1-bromo-3-chloropropane using a base such as nano-K2CO3 in ethanol.

Materials:

-

Diethyl malonate (1.0 mol, 160.2 g)

-

1-bromo-3-chloropropane (1.1 mol, 173.2 g)

-

Nano-K2CO3 (1.3 mol, 179.7 g)

-

Absolute ethanol (500 mL)

Procedure:

-

A solution of diethyl malonate and 1-bromo-3-chloropropane in absolute ethanol is prepared in a round-bottomed flask.

-

The flask is equipped with a water-cooled reflux condenser and a thermometer.

-

Nano-K2CO3 is added to the mixture.

-

The mixture is heated to 65 °C on an oil bath and stirred for 8 hours.

-

The reaction progress is monitored by Gas Chromatography (GC).

-

Upon completion, the mixture is filtered to remove the solid base.

-

The filtrate is then distilled to isolate the final product, this compound.

Methodologies for Physical Property Determination

The following are general, well-established protocols for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample quantities, the Thiele tube method is commonly employed.

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

This assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5]

Density Measurement

The density of a liquid can be determined by measuring the mass of a known volume of the substance.

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.

-

A specific volume of the liquid is added to the graduated cylinder, and the volume is precisely recorded.

-

The combined mass of the graduated cylinder and the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume.[6][7][8][9]

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a substance and is temperature and wavelength-dependent. An Abbe refractometer is a common instrument for this measurement.

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is then read from the instrument's scale.[10][11] The temperature at which the measurement is taken should also be recorded.[10]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. vernier.com [vernier.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chm.uri.edu [chm.uri.edu]

- 8. homesciencetools.com [homesciencetools.com]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. athabascau.ca [athabascau.ca]

- 11. docsity.com [docsity.com]

An In-depth Technical Guide to Diethyl (3-chloropropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the chemical properties of Diethyl (3-chloropropyl)malonate, a compound of interest in various synthetic applications. This document summarizes its core molecular data and presents its chemical structure for easy reference.

Molecular Data Summary

The fundamental molecular and physical properties of this compound are detailed below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇ClO₄ | [1][2] |

| Linear Formula | Cl(CH₂)₃CH(CO₂C₂H₅)₂ | |

| Molecular Weight | 236.69 g/mol | [2] |

| IUPAC Name | diethyl 2-(3-chloropropyl)propanedioate | [1][2] |

| CAS Number | 18719-43-2 | [1][2] |

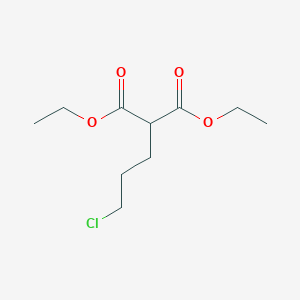

Chemical Structure Visualization

To facilitate a deeper understanding of its chemical reactivity and spatial arrangement, the two-dimensional structure of this compound is provided below. This visualization is crucial for mechanistic interpretations and molecular modeling studies.

Caption: 2D structure of this compound.

References

Synthesis of Diethyl (3-chloropropyl)malonate from Diethyl Malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl (3-chloropropyl)malonate, a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The document details the underlying chemical principles, presents key quantitative data, and provides detailed experimental protocols for its preparation from diethyl malonate.

Introduction

The alkylation of diethyl malonate is a cornerstone of carbanion chemistry, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. The synthesis of this compound involves the nucleophilic substitution of a halide by the enolate of diethyl malonate. The resulting product, possessing a reactive chloropropyl chain, is a versatile intermediate for subsequent cyclization reactions and further functionalization. This guide explores two synthetic approaches for this conversion: a traditional method employing sodium ethoxide as a base and a more recent method utilizing nano-sized potassium carbonate.

Reaction Scheme and Mechanism

The fundamental reaction involves the deprotonation of the acidic α-hydrogen of diethyl malonate to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking an electrophilic source of the 3-chloropropyl group, typically 1-bromo-3-chloropropane, in an SN2 reaction. The choice of base and reaction conditions can significantly influence the yield and purity of the final product.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound, with a focus on a method employing a nano-K2CO3 catalyst for which detailed data is available.

| Parameter | Value | Reference |

| Product Name | This compound | |

| CAS Number | 18719-43-2 | |

| Molecular Formula | C₁₀H₁₇ClO₄ | |

| Molecular Weight | 236.69 g/mol | |

| Boiling Point | 156-158 °C / 16 mmHg | [1] |

| Yield (nano-K₂CO₃ method) | 87.5% | [1] |

| ¹H NMR (500 MHz, CD₃OD) | δ 1.29 (t, J=7.0 Hz, 6H), 1.81-1.87 (m, 2H), 2.01-2.06 (m, 2H), 3.48 (t, J=7.5 Hz, 1H), 3.63 (t, J=6.5 Hz, 2H), 4.19-4.26 (m, 4H) | [1] |

| ¹³C NMR (125 MHz, CD₃OD) | δ 14.5, 27.2, 31.3, 45.2, 49.3, 62.5, 170.7 | [1] |

Note: Specific yield and detailed spectroscopic data for the synthesis of this compound using the sodium ethoxide method were not explicitly available in the surveyed literature, though it is a widely recognized general method for malonate alkylation.

Experimental Protocols

Method 1: Synthesis using Nano-K₂CO₃ Catalyst[1]

This protocol details a high-yield synthesis of this compound using a nano-sized potassium carbonate catalyst.

Materials:

-

Diethyl malonate (1.0 mol, 160.2 g)

-

1-Bromo-3-chloropropane (1.1 mol, 173.2 g)

-

Nano-K₂CO₃ (1.3 mol, 179.7 g)

-

Absolute ethanol (500 mL)

-

Round-bottomed flask

-

Water-cooled reflux condenser

-

Thermometer

-

Oil bath

-

Stirrer

Procedure:

-

To a round-bottomed flask equipped with a water-cooled reflux condenser and a thermometer, add nano-K₂CO₃ (1.3 mol, 179.7 g).

-

Prepare a solution of diethyl malonate (1.0 mol, 160.2 g) and 1-bromo-3-chloropropane (1.1 mol, 173.2 g) in absolute ethanol (500 mL).

-

Add the solution of diethyl malonate and 1-bromo-3-chloropropane to the round-bottomed flask containing the nano-K₂CO₃.

-

Heat the mixture to 65 °C using an oil bath and stir for 8 hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, filter the reaction mixture.

-

Distill the filtrate to collect the product, this compound.

Method 2: Generalized Synthesis using Sodium Ethoxide

This protocol provides a general procedure for the alkylation of diethyl malonate using sodium ethoxide, a traditional and widely used method. Specific quantities and reaction times may require optimization.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

1-Bromo-3-chloropropane

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas. Stir until all the sodium has dissolved.

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise via a dropping funnel with continuous stirring.

-

Alkylation: After the addition of diethyl malonate is complete, add 1-bromo-3-chloropropane dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Completion: After the addition of 1-bromo-3-chloropropane, heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation.

Mandatory Visualizations

Reaction Pathway

References

An In-depth Analysis of the ¹H and ¹³C NMR Spectra of Diethyl (3-chloropropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diethyl (3-chloropropyl)malonate. This compound, with the chemical formula Cl(CH₂)₃CH(CO₂C₂H₅)₂, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the creation of more complex molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.

Molecular Structure and NMR Assignments

The structure of this compound contains several distinct proton and carbon environments, leading to a well-resolved NMR spectrum. The key to interpreting the spectra lies in understanding the chemical environment of each nucleus and the interactions between them.

Diethyl (3-chloropropyl)malonate structural information and SMILES string

This guide provides comprehensive structural, physical, and synthetic information for Diethyl (3-chloropropyl)malonate, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Structural Information and Identifiers

This compound is a derivative of malonic acid, featuring a 3-chloropropyl group attached to the α-carbon. It is a key intermediate in various organic syntheses.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇ClO₄ | [1][2][5] |

| Molecular Weight | 236.69 g/mol | [1][3][4] |

| Density | 1.101 g/mL at 25 °C | [3][4] |

| Boiling Point | 136 °C at 5 mmHg | [3][4] |

| Refractive Index | n20/D 1.443 | [3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Assay Purity | 97% - 98% | [2][3][4][5] |

Synthesis Experimental Protocol

The synthesis of this compound is typically achieved via the alkylation of diethyl malonate. This process involves the formation of a nucleophilic enolate from diethyl malonate, which then displaces a halide from an appropriate alkylating agent in an Sₙ2 reaction.[5][6][7]

Objective: To synthesize this compound by alkylating diethyl malonate with 1-bromo-3-chloropropane.

Materials:

-

Diethyl malonate

-

1-bromo-3-chloropropane

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

2 M Hydrochloric acid

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal (1.0 eq) in small pieces to the ethanol under an inert atmosphere (e.g., nitrogen) to prepare a fresh solution of sodium ethoxide.[1][4]

-

Enolate Formation: Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.0 eq) dropwise to the stirred sodium ethoxide solution. Stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate.[4][5]

-

Alkylation: Add 1-bromo-3-chloropropane (1.0-1.1 eq) dropwise to the enolate solution. The reaction is often exothermic. After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[4]

-

Extraction: Add deionized water to the residue to dissolve any inorganic salts. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).[4]

-

Washing and Drying: Combine the organic layers. Wash sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][4]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify the crude this compound by vacuum distillation to obtain the final product.[1][4]

Visualizations

Chemical Structure:

Caption: 2D Structure of this compound.

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Solubility of Diethyl (3-chloropropyl)malonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl (3-chloropropyl)malonate, a key intermediate in various organic syntheses. While specific quantitative solubility data in common organic solvents is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for determining solubility, and offers a framework for data presentation. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary tools to assess the solubility of this compound for their specific applications.

Introduction

This compound (CAS No: 18719-43-2) is a diester of malonic acid with the linear formula Cl(CH₂)₃CH(CO₂C₂H₅)₂. It serves as a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes (such as crystallization and chromatography), and formulation development.

Physicochemical Properties:

-

Molecular Weight: 236.69 g/mol [2]

-

Appearance: Colorless liquid[1]

-

Boiling Point: 136 °C at 5 mmHg

-

Density: 1.101 g/mL at 25 °C

-

Refractive Index: n20/D 1.443

Principles of Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent[3]. This compound possesses both polar (ester and chloro functional groups) and non-polar (alkyl chain) characteristics, suggesting it will exhibit varying degrees of solubility in a range of organic solvents.

Intermolecular forces such as dipole-dipole interactions and van der Waals forces play a significant role. The ester groups can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents[4]. However, the overall polarity and molecular size will dictate its miscibility with solvents of different polarities.

Quantitative Solubility Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the solubility of this compound in common organic solvents. To facilitate research and development, the following table is provided as a template for systematically recording experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) at 25°C | Observations |

| Ethanol | C₂H₅OH | 24.3 | Data to be determined | |

| Methanol | CH₃OH | 32.7 | Data to be determined | |

| Acetone | C₃H₆O | 20.7 | Data to be determined | |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Data to be determined | |

| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Data to be determined | |

| Dichloromethane | CH₂Cl₂ | 9.1 | Data to be determined | |

| Chloroform | CHCl₃ | 4.8 | Data to be determined | |

| Toluene | C₇H₈ | 2.4 | Data to be determined | |

| Hexane | C₆H₁₄ | 1.9 | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a standard and reliable approach for generating quantitative solubility data[5][6][7].

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven for drying

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the undissolved solute settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To ensure that no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed collection vial.

-

Solvent Evaporation: Place the collection vial with the saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of supernatant withdrawn in mL) * 100

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation[1][2]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All experimental procedures should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS)[1].

Conclusion

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Malonic acid, 3-chloropropyl-, diethyl ester | C10H17ClO4 | CID 140413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. chem.ws [chem.ws]

An In-depth Technical Guide to the Chemical Reactivity of the Chloropropyl Group in Malonic Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the chloropropyl group in malonic esters, with a focus on its applications in synthetic chemistry. The unique positioning of the electrophilic chloropropyl moiety and the nucleophilic character of the malonic ester backbone allows for a diverse range of chemical transformations, primarily intramolecular cyclization and intermolecular substitution reactions. This document details the underlying mechanisms, provides quantitative data, and outlines experimental protocols for these key reactions.

Core Principles of Reactivity

The chemical behavior of chloropropyl malonic esters is governed by two main features:

-

The Acidic α-Hydrogen: The methylene proton situated between the two ester carbonyl groups of the malonic ester is acidic (pKa ≈ 13 in DMSO). This allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile.

-

The Electrophilic γ-Carbon: The carbon atom bonded to the chlorine atom in the chloropropyl group is electrophilic and susceptible to nucleophilic attack.

This duality allows for a rich and varied reaction chemistry, making chloropropyl malonic esters valuable intermediates in the synthesis of cyclic compounds and other functionalized molecules.

Intramolecular Cyclization: Synthesis of Cyclobutane Derivatives

One of the most well-documented and synthetically useful reactions of diethyl (3-chloropropyl)malonate is its intramolecular cyclization to form diethyl 1,1-cyclobutanedicarboxylate. This reaction proceeds via an intramolecular SN2 mechanism, where the malonate enolate attacks the electrophilic γ-carbon of the chloropropyl group, displacing the chloride ion to form a four-membered ring.

The efficiency of this cyclization is highly dependent on the reaction conditions, particularly the choice of base and solvent.

Reaction Mechanism: Intramolecular Cyclization

The general mechanism for the intramolecular cyclization is as follows:

-

Deprotonation: A base abstracts the acidic α-hydrogen of the this compound to form a carbanion (enolate).

-

Intramolecular Nucleophilic Attack: The resulting enolate attacks the γ-carbon of the chloropropyl chain in an intramolecular SN2 fashion.

-

Ring Closure: The chloride ion is displaced, leading to the formation of the cyclobutane ring.

Caption: Mechanism of intramolecular cyclization.

Quantitative Data: Intramolecular Cyclization

The yield of diethyl 1,1-cyclobutanedicarboxylate is influenced by the choice of base, solvent, and temperature. The following table summarizes reported yields under various conditions.

| Base | Solvent | Temperature | Yield (%) | Reference |

| Sodium Ethoxide | Ethanol | Reflux | 53-55 | [1] |

| Sodium Ethoxide | Ethanol/Benzene | - | Claimed increase | [1] |

| Potassium Carbonate (nano) | Ethanol | 65 °C | 87.5 (for Diethyl 2-(3-chloropropyl)malonate) | [2] |

| Potassium Carbonate / Tetrabutylammonium Bromide | DMF | 20 °C | 89 (for cyclopropane derivative from 1,2-dibromoethane) | [3] |

Note: The yield of 87.5% is for the formation of the starting material, diethyl 2-(3-chloropropyl)malonate, not the cyclization product. The 89% yield is for a related cyclopropanation, indicating the potential for high efficiency with this base/catalyst system.

A significant side reaction in this synthesis is the intermolecular reaction between the enolate and another molecule of the starting material or the alkylating agent used to prepare it, which can lead to the formation of tetraesters.[3][4] Careful control of stoichiometry and reaction conditions can help to minimize the formation of these byproducts.[5]

Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate[1]

This protocol is adapted from Organic Syntheses.

Materials:

-

Diethyl malonate

-

1-Bromo-3-chloropropane (or trimethylene chlorobromide)

-

Sodium

-

Absolute Ethanol

-

Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, add 138 g (6.0 g atoms) of freshly cut sodium to 2.5 L of absolute ethanol.

-

Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide.

-

Reaction: Heat the diethyl malonate mixture to 80°C and vigorously stir while slowly adding the sodium ethoxide solution. The addition rate should be controlled to maintain a smooth reflux (approximately 1.5 hours).

-

After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.

-

Work-up:

-

Remove the ethanol by distillation.

-

Cool the reaction mixture and add 900 mL of cold water.

-

Separate the organic layer and extract the aqueous layer with three 500-mL portions of ether.

-

Combine the organic layer and ether extracts, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter the solution, remove the ether by distillation, and distill the residue under reduced pressure. The product, diethyl 1,1-cyclobutanedicarboxylate, is collected at 91-96°C/4 mm. The reported yield is 320-330 g (53-55%).[1]

Caption: Experimental workflow for cyclization.

Intermolecular Substitution Reactions

The chloropropyl group in this compound can also react with various external nucleophiles in an intermolecular fashion. This allows for the introduction of a wide range of functional groups at the γ-position of the malonic ester.

Reaction with Amines: Synthesis of Piperidine Derivatives

The reaction of this compound with primary amines can lead to the formation of N-substituted piperidine-3,3-dicarboxylic acid diethyl esters through a tandem N-alkylation and subsequent intramolecular cyclization.

Caption: Reaction with a primary amine.

Experimental Protocol: General Procedure for Reaction with Amines

A general procedure for the reaction of a haloalkylmalonate with an amine involves dissolving the reactants in a suitable solvent, often with the addition of a non-nucleophilic base to scavenge the HCl produced.

-

Dissolve this compound and 1.1 equivalents of the desired amine in an anhydrous solvent such as dichloromethane or acetonitrile.

-

Add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction with Other Nucleophiles

The chloropropyl group can react with a variety of other nucleophiles, including:

-

Thiols: In the presence of a base, thiols can displace the chloride to form γ-thioether substituted malonic esters.

-

Azide Ion: Sodium azide can be used to introduce an azido group, which can then be further functionalized, for example, through click chemistry or reduction to an amine.

Experimental Protocol: General Procedure for Reaction with Sodium Azide

Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions.

-

Dissolve this compound in a polar aprotic solvent such as DMF.

-

Add a slight excess of sodium azide.

-

Heat the reaction mixture (e.g., to 60-80°C) and monitor the reaction by TLC.

-

After completion, cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Elimination Reactions

Under strongly basic conditions, particularly with sterically hindered bases, elimination of HCl from the chloropropyl group to form an allyl or cyclopropyl group can be a competing reaction pathway. However, specific studies detailing the conditions that favor elimination over substitution for this compound are not extensively documented in the reviewed literature. Generally, higher reaction temperatures and the use of non-nucleophilic, sterically hindered bases would be expected to favor elimination.

Summary and Outlook

The chloropropyl group in malonic esters provides a versatile handle for a range of chemical transformations. The intramolecular cyclization to form cyclobutane derivatives is a well-established and high-yielding reaction, with detailed protocols available. Intermolecular substitution reactions with a variety of nucleophiles, such as amines, thiols, and azides, offer a pathway to a diverse array of functionalized malonic esters, which are valuable building blocks in organic synthesis. While elimination reactions are a theoretical possibility, their practical application in this specific system requires further investigation. The choice of reaction conditions, particularly the base and solvent, is crucial in directing the reactivity towards the desired outcome. This guide provides a solid foundation for researchers and drug development professionals to harness the synthetic potential of chloropropyl malonic esters.

References

Key chemical reactions involving Diethyl (3-chloropropyl)malonate

An In-depth Technical Guide on the Core Chemical Reactions Involving Diethyl (3-chloropropyl)malonate

Introduction

This compound is a pivotal intermediate in organic synthesis, particularly valued for its role as a precursor to cyclobutane derivatives. Its structure incorporates a reactive methylene group characteristic of malonic esters, and a terminal alkyl chloride, which allows for a key intramolecular cyclization reaction. This guide provides a detailed exploration of the synthesis and primary chemical transformations of this compound, offering insights into its reactivity and applications for researchers, scientists, and professionals in drug development. The focus will be on the intramolecular cyclization to form cyclobutane structures and the subsequent derivatization of these products, which are significant motifs in medicinal chemistry.

Synthesis of this compound

The primary method for synthesizing this compound is through the alkylation of diethyl malonate. This reaction utilizes a strong base to deprotonate the acidic α-carbon of diethyl malonate, generating a resonance-stabilized enolate. This nucleophilic enolate then reacts with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane, in a standard SN2 reaction. The use of 1-bromo-3-chloropropane is strategic, as the bromide is a better leaving group than the chloride, allowing for selective alkylation at the brominated carbon while leaving the chloro group intact for subsequent reactions.

Reaction Pathway: Synthesis of this compound

Caption: Synthesis of this compound via alkylation.

Experimental Protocol: Synthesis of Diethyl 2-(3-chloropropyl)malonate

A typical procedure involves the slow addition of diethyl malonate and 1-bromo-3-chloropropane to a solution of sodium ethoxide in absolute ethanol.[1]

-

Preparation of Base: Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place the sodium ethoxide solution.

-

Alkylation: A mixture of diethyl malonate (1.0 mol) and 1-bromo-3-chloropropane (1.1 mol) is added dropwise to the stirred ethoxide solution at a temperature sufficient to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the mixture is heated under reflux for an additional 1-2 hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The ethanol is removed under reduced pressure. Water is added to the residue to dissolve the sodium bromide salt, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation.

| Parameter | Value | Reference |

| Reactants | Diethyl malonate, 1-bromo-3-chloropropane, Sodium Ethoxide | [1] |

| Solvent | Absolute Ethanol | [1] |

| Temperature | 65 °C | [1] |

| Reaction Time | 8 hours | [1] |

| Yield | 87.5% | [1] |

Key Reaction: Intramolecular Cyclization

The most significant reaction of this compound is its base-mediated intramolecular cyclization to form diethyl 1,1-cyclobutanedicarboxylate.[2][3] This transformation is a classic example of the Perkin alicyclic synthesis.[4] The reaction proceeds by deprotonation of the α-carbon to form an enolate, which then acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the chlorine atom and displacing it to form the stable four-membered ring.

Reaction Pathway: Intramolecular Cyclization

References

Diethyl (3-chloropropyl)malonate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data of Diethyl (3-chloropropyl)malonate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount for ensuring laboratory safety and regulatory compliance. This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 18719-43-2), a valuable reagent in organic synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for the safe handling, storage, and use of the substance.

| Property | Value | Reference |

| Molecular Formula | C10H17ClO4 | [1] |

| Molecular Weight | 236.69 g/mol | [2] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 136 °C at 5 mmHg | |

| Density | 1.101 g/mL at 25 °C | |

| Refractive Index | n20/D 1.443 | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[2]

Hazard Pictogram:

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and prevent incidents.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use of safety glasses with side-shields or chemical goggles is recommended.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: A dust mask type N95 (US) or equivalent is recommended.

-

Body Protection: Wear a lab coat.

Handling:

-

Avoid breathing vapors, mist, or gas.

-

Avoid contact with skin and eyes.

-

Use only in a well-ventilated area.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Store in a combustible liquid storage area.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Specific Hazards Arising from the Chemical:

-

In case of fire, carbon monoxide can be formed.[3]

Advice for Firefighters:

-

Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

The hazard classifications of chemical substances are determined through standardized experimental protocols, often following guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD). While the specific experimental results for this compound are not detailed in the provided SDS, the methodologies for determining skin and eye irritation are generally based on the following OECD guidelines:

-

OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): This test method uses a reconstituted human epidermis model to assess the potential of a substance to cause skin irritation. It evaluates cell viability after exposure to the test chemical. A reduction in viability below a certain threshold indicates an irritant potential.

-

OECD Guideline 492 (Reconstructed Human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage): This in vitro test uses a reconstructed human cornea-like epithelium to identify substances that do not cause sufficient eye irritation to require classification. It measures the cytotoxicity of a chemical to the corneal cells.

GHS Hazard Communication Workflow

The following diagram illustrates the logical workflow of the Globally Harmonized System (GHS) for classifying and communicating chemical hazards, a process that culminates in the information presented in a Safety Data Sheet.

Caption: GHS Hazard Identification and Communication Workflow.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of Diethyl (3-chloropropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential precautions and protocols for the safe handling and storage of Diethyl (3-chloropropyl)malonate (CAS No: 18719-43-2). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and physical hazards.

GHS Hazard Classification:

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]

Hazard Statements:

-

H335: May cause respiratory irritation.[2]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C10H17ClO4 | [1] |

| Molecular Weight | 236.69 g/mol | [2] |

| CAS Number | 18719-43-2 | [2][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Boiling Point | 136 °C at 5 mmHg | [2] |

| Density | 1.101 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.443 | [2] |

| Storage Class Code | 10 - Combustible liquids | [2] |

Safe Handling Protocols

Proper handling procedures are essential to minimize exposure and prevent accidents.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[1][3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[1][2]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[2][3]

General Hygiene Practices

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling the substance and before eating, drinking, or smoking.[1][3]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Storage Precautions

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Recommended storage is at room temperature.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents.[3]

-

Container Integrity: Ensure containers are properly labeled and kept sealed when not in use.

Experimental Protocols: Spill and Exposure Management

Detailed procedures for managing spills and exposures are critical for a rapid and effective response.

Accidental Release Measures (Spills)

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).

-

Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[1]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Personal Protection: Responders must wear appropriate PPE as outlined in Section 3.2.

First-Aid Measures

-

General Advice: If symptoms persist, seek medical attention.[1][3]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][3] Remove contaminated clothing and wash it before reuse.[1]

-

In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][3]

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Visualizations

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Chemical Handling.

Chemical Incompatibility

This diagram illustrates the primary incompatibility of this compound.

Caption: Chemical Incompatibility Diagram.

References

A Technical Guide to Diethyl (3-chloropropyl)malonate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Diethyl (3-chloropropyl)malonate, a key reagent in synthetic organic chemistry. This document outlines its chemical and physical properties, commercial availability, and detailed experimental protocols for its use, with a focus on applications relevant to research and drug development.

Introduction

This compound is a diester of malonic acid characterized by a propyl chain bearing a terminal chlorine atom. This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in the formation of carbocyclic and heterocyclic ring systems. Its reactivity, stemming from the acidic methylene protons and the electrophilic chloropropyl group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents.

Commercial Availability

This compound is readily available for research purposes from several major chemical suppliers. The typical purity offered is around 97-98%. Researchers can procure this compound from the following reputable vendors:

-

Sigma-Aldrich (Merck): A prominent supplier offering the compound with a purity of 97%.

-

Fisher Scientific (Thermo Scientific Chemicals): Provides this compound with a purity of 98%.[1]

-

Oakwood Chemical: Lists the compound with a purity of 98%.[2]

-

Amerigo Scientific: A distributor specializing in life science reagents that supplies this compound.[3]

-

CP Lab Safety: Offers the compound at a minimum purity of 97%.[4]

When ordering, it is crucial to consult the supplier's specific product information for the most up-to-date specifications, available quantities, and lead times.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, proper storage, and effective use in experimental setups. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18719-43-2 | [1] |

| Molecular Formula | C₁₀H₁₇ClO₄ | [1][3] |

| Molecular Weight | 236.69 g/mol | [5] |

| Appearance | Colorless liquid | |

| Boiling Point | 136 °C at 5 mmHg | |

| Density | 1.101 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.443 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Purity | Typically 97% or 98% | [1][4] |

Solubility: While specific quantitative solubility data in a wide range of organic solvents is not extensively published, based on its structure and the properties of similar malonic esters, this compound is expected to be soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane.

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (500 MHz, CD₃OD): δ 4.26 – 4.19 (m, 4H), 3.63 (t, J = 6.5 Hz, 2H), 3.48 (t, J = 7.5 Hz, 1H), 2.06 – 2.01 (m, 2H), 1.87 – 1.81 (m, 2H), 1.29 (t, J = 7.0 Hz, 6H).[6]

-

¹³C NMR (125 MHz, CD₃OD): δ 170.7, 62.5, 49.3, 45.2, 31.3, 27.2, 14.5.[6]

Experimental Protocols

This compound is a key substrate in malonic ester synthesis, which is a versatile method for preparing carboxylic acids and their derivatives. The presence of the 3-chloropropyl group allows for intramolecular cyclization reactions to form cyclobutane derivatives.

Synthesis of this compound

A typical laboratory-scale synthesis of this compound involves the alkylation of diethyl malonate with 1-bromo-3-chloropropane.

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a thermometer, add nano-K₂CO₃ (1.3 mol, 179.7 g) and a solution of diethyl malonate (1.0 mol, 160.2 g) and 1-bromo-3-chloropropane (1.1 mol, 173.2 g) in absolute ethanol (500 mL).[6]

-

Heat the mixture to 65 °C in an oil bath and stir for 8 hours.[6]

-

Monitor the reaction progress by gas chromatography (GC).[6]

-

Upon completion, filter the mixture and distill the filtrate to obtain the product.[6]

This procedure yields Diethyl 2-(3-chloropropyl)malonate with a reported yield of 87.5% and a boiling point of 156-158 °C at 16 mmHg.[6]

Intramolecular Cyclization to form Cyclobutane-1,1-dicarboxylic Acid

A primary application of this compound is in the synthesis of cyclobutane derivatives through intramolecular cyclization. This is typically achieved by treating the compound with a strong base to generate a carbanion, which then displaces the terminal chloride.

Conceptual Workflow:

-

Enolate Formation: this compound is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The base abstracts a proton from the acidic methylene group to form a resonance-stabilized enolate.

-

Intramolecular Alkylation (Cyclization): The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon bearing the chlorine atom within the same molecule, leading to the formation of a cyclobutane ring.

-

Hydrolysis and Decarboxylation: The resulting diethyl cyclobutane-1,1-dicarboxylate can be hydrolyzed to the corresponding dicarboxylic acid using aqueous base followed by acidification. Subsequent heating of the dicarboxylic acid leads to decarboxylation, yielding cyclobutanecarboxylic acid.

dot

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound [oakwoodchemical.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Malonic acid, 3-chloropropyl-, diethyl ester | C10H17ClO4 | CID 140413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Diethyl (3-chloropropyl)malonate: A Versatile Building Block in Organic Synthesis

A comprehensive overview of the applications of diethyl (3-chloropropyl)malonate, a key intermediate in the synthesis of cyclopropane derivatives and other valuable organic compounds.

This compound is a substituted malonic ester that serves as a versatile precursor in various organic transformations. Its unique structure, featuring a reactive methylene group and a terminal chloroalkane, allows for a range of chemical manipulations, making it a valuable tool for researchers, scientists, and professionals in drug development and materials science. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the synthesis of cyclopropane derivatives and other heterocyclic systems.

Core Applications: Synthesis of Cyclopropane Derivatives

The most prominent application of this compound lies in the synthesis of cyclopropane-1,1-dicarboxylic acid diethyl ester and its derivatives. This transformation is typically achieved through an intramolecular cyclization reaction, a type of Michael Initiated Ring Closure (MIRC), where the acidic proton of the malonate is abstracted by a base, followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon bearing the chlorine atom.

This intramolecular cyclization is a robust and efficient method for the construction of the sterically strained but synthetically valuable cyclopropane ring. The resulting cyclopropane-1,1-dicarboxylic acid esters are important intermediates in the synthesis of a variety of bioactive molecules and functional materials.

Experimental Protocols for Cyclopropanation

Base-Mediated Intramolecular Cyclization:

A common method for the synthesis of diethyl cyclopropane-1,1-dicarboxylate from this compound involves the use of a base to facilitate the intramolecular SN2 reaction.

Protocol:

-

Enolate Formation: this compound is treated with a suitable base, such as sodium ethoxide or potassium carbonate, in an appropriate solvent like ethanol or dimethylformamide (DMF). The base abstracts the acidic α-hydrogen of the malonate to form a resonance-stabilized enolate.

-

Intramolecular Alkylation (SN2): The generated enolate then acts as an internal nucleophile, attacking the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion and forming the three-membered cyclopropane ring.

-

Workup: The reaction mixture is typically worked up by removing the solvent, followed by extraction and purification of the desired diethyl cyclopropane-1,1-dicarboxylate.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| This compound | 1 | DMF | 20 | 16 | 89 | [1] |

| Potassium Carbonate | 2.47 | |||||

| Tetrabutylammonium Bromide | 0.0047 |

Table 1: Representative conditions for the synthesis of diethyl cyclopropane-1,1-dicarboxylate from this compound.

Synthesis of this compound

The starting material itself is typically synthesized via the alkylation of diethyl malonate with a suitable three-carbon electrophile containing a chlorine atom, such as 1-bromo-3-chloropropane.

Experimental Protocol for Synthesis

Alkylation of Diethyl Malonate:

A typical laboratory-scale synthesis of this compound involves the reaction of diethyl malonate with 1-bromo-3-chloropropane in the presence of a base.

Protocol:

-

A solution of diethyl malonate (1.0 mol) and 1-bromo-3-chloropropane (1.1 mol) in absolute ethanol (500 mL) is prepared in a round-bottomed flask.

-

Nano-K2CO3 (1.3 mol) is added to the solution.

-

The mixture is heated to 65 °C and stirred for 8 hours.

-

The reaction progress is monitored by gas chromatography (GC).

-

Upon completion, the mixture is filtered, and the product is isolated by distillation.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Diethyl malonate | 1.0 | Absolute Ethanol | 65 | 8 | 87.5 | [2] |

| 1-Bromo-3-chloropropane | 1.1 | |||||

| Nano-K2CO3 | 1.3 |

Table 2: Synthesis of Diethyl 2-(3-chloropropyl)malonate.

Other Potential Applications

While the synthesis of cyclopropanes is the most well-documented application, the chemical structure of this compound allows for other synthetic transformations. The presence of the terminal chloride and the active methylene group makes it a potential precursor for the synthesis of various heterocyclic compounds, such as substituted piperidines or other ring systems, through reactions with appropriate nucleophiles. However, detailed literature on these alternative applications is less common.

Visualizing the Synthesis

The synthesis of this compound and its subsequent intramolecular cyclization to form diethyl cyclopropane-1,1-dicarboxylate can be represented by the following workflow.

The reaction mechanism for the intramolecular cyclization involves the formation of a carbanion intermediate.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary application is in the efficient construction of cyclopropane rings through a base-mediated intramolecular cyclization. The resulting diethyl cyclopropane-1,1-dicarboxylate is a key building block for more complex molecules with potential applications in medicinal chemistry and materials science. The straightforward synthesis of this compound from readily available starting materials further enhances its utility in research and development. While other applications are conceivable, its role as a precursor to cyclopropanes remains its most significant contribution to the field of organic chemistry.

References

Methodological & Application

Application Notes and Protocols: Diethyl (3-chloropropyl)malonate in Cyclization Reactions for Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of diethyl (3-chloropropyl)malonate as a versatile building block for the synthesis of carbocyclic and heterocyclic compounds, which are valuable intermediates in drug discovery and development.

Introduction

This compound is a highly useful C6-bifunctional reagent. Its structure incorporates an active methylene group, readily deprotonated to form a nucleophilic carbanion, and a terminal alkyl chloride, which can act as an electrophile. This dual reactivity allows for efficient intramolecular and intermolecular cyclization reactions, leading to the formation of valuable four- and six-membered ring systems. These scaffolds, particularly piperidines, are prevalent in a wide array of pharmaceuticals and biologically active molecules.

Intramolecular Cyclization: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate

The intramolecular cyclization of this compound provides a direct route to the cyclobutane ring system, a structural motif present in several bioactive compounds. The reaction proceeds via the formation of a carbanion at the active methylene position, followed by an intramolecular SN2 reaction that displaces the chloride.

Reaction Scheme

Caption: Intramolecular cyclization of this compound.

Experimental Protocol

This protocol is adapted from the analogous synthesis using 1,3-dihalopropanes.[1][2]

Materials:

-

This compound

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal (1.05 eq.) to absolute ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) dropwise at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by vacuum distillation to obtain pure diethyl cyclobutane-1,1-dicarboxylate.

Quantitative Data

| Product | Base | Solvent | Yield (%) | Boiling Point (°C/mmHg) | Reference |

| Diethyl cyclobutane-1,1-dicarboxylate | Sodium Ethoxide | Ethanol | 53-55 | 91-96 / 4 | [1] |

Intermolecular Cyclization: Synthesis of N-Substituted Piperidine-3-carboxylates

The reaction of this compound with primary amines is a powerful method for the synthesis of N-substituted piperidine-3-carboxylate derivatives. This transformation proceeds through an initial intermolecular SN2 reaction, where the amine displaces the chloride, followed by an intramolecular cyclization to form the piperidine ring.

General Reaction Scheme

Caption: Synthesis of N-substituted piperidines.

Experimental Protocol

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline, or an alkylamine)

-

Base (e.g., potassium carbonate or triethylamine)

-

Solvent (e.g., acetonitrile, DMF, or ethanol)

-

Hydrochloric acid (for workup)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in the chosen solvent.

-

Addition of Base: Add the base (2.0 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary depending on the amine and solvent used.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the N-substituted piperidine-3-carboxylate.

Quantitative Data for N-Substituted Piperidine Synthesis

| Primary Amine (R-NH2) | Product | Base | Solvent | Yield (%) | Reference |

| Benzylamine | Ethyl 1-benzylpiperidine-3-carboxylate | K2CO3 | Acetonitrile | Moderate to Good | General method, specific data not found |

| Aniline | Ethyl 1-phenylpiperidine-3-carboxylate | K2CO3 | DMF | Moderate to Good | General method, specific data not found |

| n-Butylamine | Ethyl 1-(n-butyl)piperidine-3-carboxylate | Et3N | Ethanol | Moderate to Good | General method, specific data not found |

Synthesis of the Starting Material: this compound

The starting material for these cyclization reactions can be readily prepared by the alkylation of diethyl malonate with 1-bromo-3-chloropropane.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol[3]

Materials:

-

Diethyl malonate

-

1-Bromo-3-chloropropane

-

Nano-K2CO3 (or anhydrous potassium carbonate)

-

Absolute ethanol

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add nano-K2CO3 (1.3 eq.).

-

Addition of Reagents: Add a solution of diethyl malonate (1.0 eq.) and 1-bromo-3-chloropropane (1.1 eq.) in absolute ethanol.

-

Reaction: Heat the mixture to 65 °C and stir for 8 hours. Monitor the reaction by GC.

-

Workup: After the reaction is complete, filter the mixture and distill the filtrate to obtain the product.

Quantitative Data

| Product | Base | Solvent | Yield (%) | Boiling Point (°C/mmHg) | Reference |

| This compound | Nano-K2CO3 | Ethanol | 87.5 | 156-158 / 16 | [3] |

Conclusion

This compound is a valuable and versatile precursor for the synthesis of cyclobutane and piperidine derivatives. The protocols outlined in these application notes provide robust methods for accessing these important scaffolds. The straightforward nature of these reactions, coupled with the commercial availability of the starting materials, makes this compound an attractive building block for medicinal chemistry and drug development programs. Further optimization of reaction conditions for the synthesis of N-substituted piperidines with a diverse range of amines is a promising area for future investigation.

References

Application Notes and Protocols: Intramolecular Cyclization of Diethyl (3-chloropropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the intramolecular cyclization of diethyl (3-chloropropyl)malonate to form diethyl 1,1-cyclobutanedicarboxylate. This reaction is a fundamental example of carbanion-mediated ring formation and is a key step in the synthesis of various important organic molecules.

Introduction

The intramolecular cyclization of this compound is a classic example of an intramolecular S\textsubscript{N}2 reaction, leading to the formation of a four-membered ring. The product, diethyl 1,1-cyclobutanedicarboxylate, is a valuable intermediate in organic synthesis, notably in the production of the anticancer drug Carboplatin.[1] The reaction typically proceeds by treating the starting material with a strong base to generate a malonate enolate, which then acts as an internal nucleophile to displace the chloride, forming the cyclobutane ring.

Reaction Mechanism and Workflow

The overall process begins with the alkylation of diethyl malonate with a suitable 1,3-dihalopropane, such as 1-bromo-3-chloropropane, to yield this compound. This intermediate is often not isolated and is cyclized in situ. The mechanism involves the following key steps:

-

Deprotonation: A strong base, such as sodium ethoxide, abstracts an acidic α-hydrogen from this compound, forming a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Attack: The nucleophilic carbanion of the enolate attacks the electrophilic carbon bearing the chlorine atom in an intramolecular fashion.

-

Ring Closure: This S\textsubscript{N}2 displacement of the chloride ion results in the formation of the cyclobutane ring, yielding diethyl 1,1-cyclobutanedicarboxylate.

A potential side reaction is the intermolecular reaction between the enolate and another molecule of this compound, leading to the formation of oligomeric or polymeric byproducts.[2] To favor the intramolecular cyclization, the reaction is often carried out under high dilution conditions, although the provided protocols demonstrate successful synthesis at higher concentrations.

Reaction Scheme

Caption: Overall reaction scheme for the intramolecular cyclization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the product, diethyl 1,1-cyclobutanedicarboxylate.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₄ | [2][3] |

| Molecular Weight | 200.23 g/mol | [2][3] |

| Boiling Point | 104-105 °C @ 12 mmHg | [1] |

| 91-96 °C @ 4 mmHg | [4] | |

| Density | 1.05 g/mL at 20 °C | [1] |

| 1.042-1.044 g/mL at 20 °C | [4] | |

| Refractive Index (n²⁵D) | 1.433-1.434 | [4] |

| Yield | 53-55% | [4] |

| ~50% (overall from diethyl allylmalonate) | [1][2] |

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses for the one-pot synthesis of diethyl 1,1-cyclobutanedicarboxylate.[4] This procedure combines the initial alkylation and the subsequent intramolecular cyclization.

Materials and Equipment:

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride drying tube

-

Inlet tube for solution addition

-

Heating mantle

-

Diethyl malonate

-

Trimethylene chlorobromide (or 1-bromo-3-chloropropane)

-

Absolute ethanol

-

Sodium metal

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a separate 5-L round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding 138 g (6.0 g atoms) of freshly cut sodium in small pieces to 2.5 L of absolute ethanol. It is crucial to maintain anhydrous conditions throughout this step.

-

Initial Reaction Setup: In the 5-L three-necked flask, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide.

-

Addition of Base and Cyclization: Heat the mixture to 80°C with vigorous stirring. Slowly add the prepared sodium ethoxide solution to the flask. The rate of addition should be controlled to maintain a smooth reflux (this typically takes about 1.5 hours).

-

Completion of Reaction: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.

-

Solvent Removal: Distill the ethanol from the reaction mixture. Continued stirring is necessary to prevent bumping.

-

Workup: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halides. Separate the organic layer.

-

Extraction: Extract the aqueous layer with three 500-mL portions of ether.

-

Washing and Drying: Combine the organic layer and the ether extracts. Wash with 50 mL of saturated salt solution and dry over 100 g of anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the ether by distillation on a steam bath. The residue should be distilled under reduced pressure. Collect the fraction boiling at 91–96°C/4 mm. The expected yield of diethyl 1,1-cyclobutanedicarboxylate is 320–330 g (53–55%).

Experimental Workflow